molecular formula C21H30N6O B2654136 N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide CAS No. 2197524-63-1

N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide

Cat. No.: B2654136
CAS No.: 2197524-63-1
M. Wt: 382.512
InChI Key: RWZIGIGSYPVLNU-UHFFFAOYSA-N
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Description

“N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide” is a complex organic compound that likely contains a triazolopyridazine core . Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been synthesized via various synthetic approaches . For example, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its multiple functional groups. It likely contains a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .

Scientific Research Applications

Synthesis and Biochemical Impact

This compound is part of a family of triazolo-pyridazine-6-yl-substituted piperazines synthesized and evaluated for their potential as anti-diabetic drugs, specifically through Dipeptidyl peptidase-4 (DPP-4) inhibition. The synthesis process involves a two-step reaction starting from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine with subsequent conjugation with corresponding secondary amines. These compounds, including variants like N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide, have shown strong inhibition potential through molecular docking and enzyme inhibition assays. They also exhibit significant antioxidant and insulinotropic activities, highlighting their therapeutic potential in managing diabetes and its complications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Antitumor and Antimicrobial Activities

The structural framework of this compound is conducive to modifications leading to compounds with notable antitumor and antimicrobial activities. Studies have shown that certain derivations of this compound class can inhibit tumor growth and microbial proliferation. This is attributed to their ability to interact with biological targets in a manner that disrupts the normal function of cancer cells or pathogenic microorganisms, making them valuable in the development of new therapeutic agents (Riyadh, 2011).

Insecticidal Agents

Research has also extended into the application of compounds within the same family as this compound as potential insecticidal agents. Sulfonamide-bearing thiazole derivatives, for example, have demonstrated potent toxic effects against pests such as the cotton leafworm, Spodoptera littoralis. These findings underscore the compound's potential utility in agricultural pest management strategies, providing a basis for the development of new insecticides with specific action mechanisms (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Future Directions

The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction .

Properties

IUPAC Name

N-cycloheptyl-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O/c28-21(22-17-5-3-1-2-4-6-17)26-13-11-16(12-14-26)20-24-23-19-10-9-18(15-7-8-15)25-27(19)20/h9-10,15-17H,1-8,11-14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZIGIGSYPVLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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